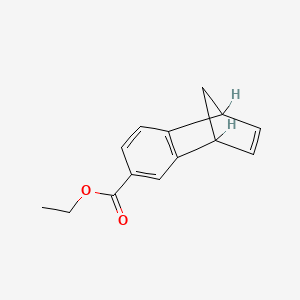
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.2598 g/mol . This compound is known for its unique structure, which includes a methanonaphthalene core and an ethyl ester functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- typically involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the methanonaphthalene core. The carboxylic acid group is then introduced through a series of oxidation and esterification reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The methanonaphthalene core provides structural stability and enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity .
Comparison with Similar Compounds
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- can be compared with similar compounds such as:
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester: This compound has a similar ester functional group but differs in its core structure and fluorine substitution, which affects its chemical reactivity and biological activity.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester: Another similar compound with a quinoline core and different substituents, leading to variations in its pharmacological properties.
Properties
CAS No. |
56136-20-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)11-5-6-12-9-3-4-10(7-9)13(12)8-11/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
VSHAPUJEHFCURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)

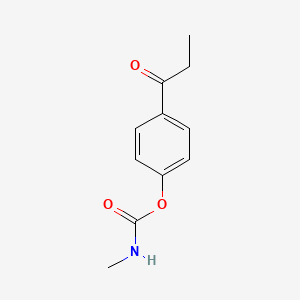
methanone](/img/structure/B11942024.png)

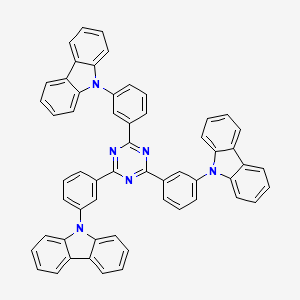
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
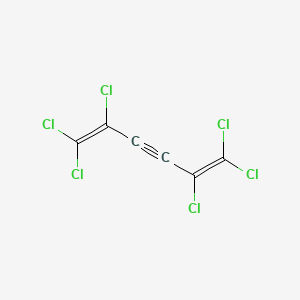
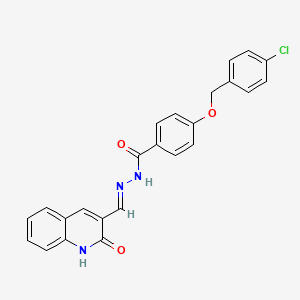
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
